[(Difluoromethyl)thio]acetic acid methyl ester
CAS No.:
Cat. No.: VC16231051
Molecular Formula: C4H6F2O2S
Molecular Weight: 156.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C4H6F2O2S |
|---|---|
| Molecular Weight | 156.15 g/mol |
| IUPAC Name | methyl 2-(difluoromethylsulfanyl)acetate |
| Standard InChI | InChI=1S/C4H6F2O2S/c1-8-3(7)2-9-4(5)6/h4H,2H2,1H3 |
| Standard InChI Key | VZLKJABTCHEHBU-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)CSC(F)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, methyl 2-(difluoromethylsulfanyl)acetate, reflects its structural components:
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A difluoromethylthio group (-SCF₂H) attached to the α-carbon of an acetic acid backbone
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A methyl ester moiety at the carboxyl terminus
The molecular structure is defined by the formula C₄H₆F₂O₂S, with a molar mass of 156.15 g/mol. Key spectral identifiers include:
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InChIKey: VZLKJABTCHEHBU-UHFFFAOYSA-N
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Canonical SMILES: COC(=O)CSC(F)F
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 156.15 g/mol | |
| Density | Not reported | – |
| Boiling Point | Not reported | – |
| LogP (Partition Coefficient) | Estimated ~1.2 (calculated) | – |
Synthetic Methodologies
Primary Synthesis Route
The most documented synthesis involves a nucleophilic substitution reaction:
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Precursor Preparation: Difluoromethanethiol (HS-CF₂H) is generated via reduction of difluoromethyl disulfides.
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Alkylation: Reaction with methyl chloroacetate (ClCH₂COOCH₃) in the presence of a base (e.g., K₂CO₃) yields the target ester:
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Purification: Distillation or column chromatography isolates the product.
Optimization Strategies
Recent studies emphasize:
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Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance reaction rates.
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Catalysis: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yields to >85%.
Applications in Chemical Synthesis
Pharmaceutical Intermediate
The difluoromethylthio group confers:
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Metabolic Stability: Resistance to oxidative degradation in vivo.
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Lipophilicity Modulation: Enhances blood-brain barrier penetration in CNS-targeted drugs.
Case Study: Antifungal Agents
Derivatives of [(difluoromethyl)thio]acetic acid methyl ester have shown inhibitory activity against Candida albicans by targeting lanosterol demethylase.
Agrochemical Development
The compound’s sulfur-fluorine synergy is exploited in:
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Herbicides: As a precursor to sulfonylurea derivatives targeting acetolactate synthase .
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Insecticides: Thioether linkages enhance binding to insect GABA receptors .
Analytical Characterization
Chromatographic Profiling
Gas chromatography (GC) with flame ionization detection (FID) is the gold standard for purity assessment :
Table 2: GC-FID Parameters (Adapted from )
| Parameter | Value |
|---|---|
| Column | Supelco® Omegawax 30 m × 0.53 mm |
| Carrier Gas | Helium, 2.5 mL/min |
| Oven Program | 50°C (2 min) → 10°C/min → 240°C |
| Detection Limit (FAME) | 1.18 mg/mL |
Spectroscopic Data
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¹⁹F NMR: δ -80 ppm (CF₂H group).
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IR: 1745 cm⁻¹ (ester C=O stretch).
Future Research Directions
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Green Synthesis: Developing catalytic asymmetric routes for enantioselective derivatives.
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Polymer Chemistry: Exploring thioether-containing monomers for high-performance elastomers.
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